molecular formula C13H12S B3049293 [1,1'-Biphenyl]-4-thiol, 4'-methyl- CAS No. 200958-14-1

[1,1'-Biphenyl]-4-thiol, 4'-methyl-

Cat. No.: B3049293
CAS No.: 200958-14-1
M. Wt: 200.3 g/mol
InChI Key: IOOGUXDWDUHGAV-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-thiol, 4’-methyl-: is an organic compound with the molecular formula C13H12S. It is a derivative of biphenyl, where a thiol group (-SH) is attached to the fourth position of one phenyl ring, and a methyl group (-CH3) is attached to the fourth position of the other phenyl ring. This compound is known for its aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize [1,1’-Biphenyl]-4-thiol, 4’-methyl- involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 4-bromotoluene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 4-chlorobenzenethiol to form the desired product.

    Suzuki Coupling: Another method involves the Suzuki coupling reaction. This method uses 4-bromotoluene and 4-thiophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-thiol, 4’-methyl- typically involves large-scale Grignard or Suzuki coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-thiol, 4’-methyl- can undergo oxidation reactions to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the thiol group. Reducing agents like lithium aluminum hydride can be used.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Disulfides.

    Reduction: Biphenyl derivatives.

    Substitution: Various substituted biphenyl compounds.

Scientific Research Applications

Chemistry:

    Catalysis: [1,1’-Biphenyl]-4-thiol, 4’-methyl- is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Bioconjugation: The thiol group allows for the compound to be used in bioconjugation techniques, where it can be attached to biomolecules for various applications, including drug delivery and imaging.

Industry:

    Material Science: The compound is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-thiol, 4’-methyl- involves its ability to participate in various chemical reactions due to the presence of the thiol group. The thiol group can form strong bonds with metals, making it useful in catalysis and material science. Additionally, the aromatic nature of the compound allows it to interact with other aromatic systems through π-π interactions, which is important in organic synthesis and material applications.

Comparison with Similar Compounds

    [1,1’-Biphenyl]-4-thiol: Similar to [1,1’-Biphenyl]-4-thiol, 4’-methyl-, but without the methyl group.

    [1,1’-Biphenyl]-4-methyl: Similar to [1,1’-Biphenyl]-4-thiol, 4’-methyl-, but without the thiol group.

    4-Methylbiphenyl: Another derivative of biphenyl with a methyl group at the fourth position.

Uniqueness:

  • The presence of both the thiol and methyl groups in [1,1’-Biphenyl]-4-thiol, 4’-methyl- makes it unique compared to its similar compounds. The thiol group provides reactivity towards metals and other electrophiles, while the methyl group enhances its stability and modifies its physical properties.

Properties

IUPAC Name

4-(4-methylphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOGUXDWDUHGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374993
Record name [1,1'-Biphenyl]-4-thiol, 4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200958-14-1
Record name 4′-Methyl[1,1′-biphenyl]-4-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200958-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-4-thiol, 4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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